molecular formula C11H16N2 B153521 2-Pyridin-3-yl-azepane CAS No. 130342-99-3

2-Pyridin-3-yl-azepane

Cat. No.: B153521
CAS No.: 130342-99-3
M. Wt: 176.26 g/mol
InChI Key: BELIZRHOJQZKIU-UHFFFAOYSA-N
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Description

2-Pyridin-3-yl-azepane is an organic compound with the molecular formula C11H16N2. It consists of a pyridine ring attached to an azepane ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-3-yl-azepane typically involves the reaction of pyridine derivatives with azepane precursors. One common method includes the reaction of 3-bromopyridine with azepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Pyridin-3-yl-azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine-N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium hydride in dimethyl sulfoxide at elevated temperatures.

Major Products Formed:

    Oxidation: Pyridine-N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyridin-3-yl-azepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Pyridin-3-yl-azepane involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

2-Pyridin-3-yl-azepane can be compared with other similar compounds, such as:

    Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.

    Piperidine: A six-membered nitrogen heterocycle with applications in drug synthesis.

    Azepane: A seven-membered nitrogen heterocycle, similar to this compound but without the pyridine ring.

Uniqueness: this compound is unique due to the presence of both a pyridine ring and an azepane ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-pyridin-3-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h4-5,7,9,11,13H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELIZRHOJQZKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402857
Record name 2-Pyridin-3-yl-azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130342-99-3
Record name 2-Pyridin-3-yl-azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)azepane
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